molecular formula C23H24N2O9S4-2 B11112400 2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]

2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]

Cat. No.: B11112400
M. Wt: 600.7 g/mol
InChI Key: KRCGEPCCYIGZNQ-UHFFFAOYSA-L
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Description

2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] is a complex organic compound characterized by its unique structure, which includes a fluorene core, sulfonylimino groups, and methylsulfanyl butanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group. The sulfonylimino groups are then introduced through a sulfonylation reaction, using sulfonyl chlorides and amines under basic conditions. Finally, the methylsulfanyl butanoate moieties are attached via esterification reactions, using appropriate carboxylic acids and alcohols .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] involves its interaction with specific molecular targets and pathways. The sulfonylimino groups can interact with enzymes and proteins, potentially inhibiting their activity. The fluorene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the methylsulfanyl groups can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(oxy)]diacetate: Similar fluorene core but with different functional groups.

    4,4’-[(9-oxo-9H-fluorene-2,7-diyl)bis(oxy)]bis(N,N-diethyl-N-methyl-1-butanaminium): Contains similar fluorene core but different substituents.

    9,9-dioctyl-9H-fluorene-2,7-diyl derivatives: Variations in the alkyl chains attached to the fluorene core.

Uniqueness

2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] is unique due to its combination of sulfonylimino and methylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H24N2O9S4-2

Molecular Weight

600.7 g/mol

IUPAC Name

2-[[7-[(1-carboxylato-3-methylsulfanylpropyl)sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C23H26N2O9S4/c1-35-9-7-19(22(27)28)24-37(31,32)13-3-5-15-16-6-4-14(12-18(16)21(26)17(15)11-13)38(33,34)25-20(23(29)30)8-10-36-2/h3-6,11-12,19-20,24-25H,7-10H2,1-2H3,(H,27,28)(H,29,30)/p-2

InChI Key

KRCGEPCCYIGZNQ-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(=O)[O-])NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(CCSC)C(=O)[O-]

Origin of Product

United States

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